molecular formula C12H21NO6S B3081332 2-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)acetic acid CAS No. 1100755-69-8

2-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)acetic acid

Cat. No.: B3081332
CAS No.: 1100755-69-8
M. Wt: 307.37 g/mol
InChI Key: BGTFXDMIBSMDEY-UHFFFAOYSA-N
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Description

2-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)acetic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups during peptide synthesis. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)acetic acid typically involves multiple steps. One common method starts with the protection of an amine group using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium or in organic solvents like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often employs continuous flow microreactor systems to introduce the tert-butoxycarbonyl group into various organic compounds. This method is advantageous due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)acetic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce primary amines.

Scientific Research Applications

2-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)acetic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine under basic conditions and can be removed under acidic conditions, facilitating various synthetic transformations. The molecular targets and pathways involved include the formation of carbamates and the stabilization of intermediate species during chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Tert-butoxycarbonyl)amino]acetic acid
  • 2-[(Tert-butoxycarbonyl)amino]propanoic acid
  • 2-[(Tert-butoxycarbonyl)amino]butanoic acid

Uniqueness

2-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)acetic acid is unique due to its combination of a Boc-protected amine and a sulfanyl group, which provides additional reactivity and versatility in synthetic applications. This compound’s structure allows for selective reactions that are not possible with simpler Boc-protected amino acids .

Properties

IUPAC Name

2-[3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO6S/c1-5-18-10(16)8(6-20-7-9(14)15)13-11(17)19-12(2,3)4/h8H,5-7H2,1-4H3,(H,13,17)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTFXDMIBSMDEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CSCC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)acetic acid
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2-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)acetic acid
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2-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)acetic acid
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2-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)acetic acid
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2-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)acetic acid
Reactant of Route 6
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2-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)acetic acid

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